N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide
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Overview
Description
N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of p-Cymene-3-yloxyethyl Intermediate: This step involves the reaction of p-cymene with an appropriate reagent to introduce the ethoxy group.
Introduction of Iodoethyl Group: The intermediate is then reacted with an iodoethylating agent to introduce the iodoethyl group.
Formation of Benzylamine Derivative: The final step involves the reaction of the intermediate with benzylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition, activation, or modulation of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide may include other benzylamine derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially valuable for specific applications.
Properties
CAS No. |
16793-71-8 |
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Molecular Formula |
C21H29I2NO |
Molecular Weight |
565.3 g/mol |
IUPAC Name |
benzyl-(2-iodoethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C21H28INO.HI/c1-17(2)20-10-9-18(3)15-21(20)24-14-13-23(12-11-22)16-19-7-5-4-6-8-19;/h4-10,15,17H,11-14,16H2,1-3H3;1H |
InChI Key |
QJEUHSJTDILZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[NH+](CCI)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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